Amoxicillin Tetramer Formate
CAS No.:
Cat. No.: VC0205193
Molecular Formula: C₆₅H₇₈N₁₂O₂₂S₄
Molecular Weight: 1507.64
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆₅H₇₈N₁₂O₂₂S₄ |
---|---|
Molecular Weight | 1507.64 |
Introduction
Chemical Structure and Composition
Amoxicillin Tetramer Formate is a complex molecular entity derived from amoxicillin, a widely used beta-lactam antibiotic in the penicillin class. The compound features a tetrameric arrangement of amoxicillin molecules, creating a substantially larger structure than the parent compound. Chemical analysis reveals a precise molecular formula of C64H76N12O20S4·CH2O2 with a corresponding molecular weight of 1507.64 g/mol . Some sources indicate a slightly different formula of C65H78N12O22S4 with similar molecular properties, suggesting potential structural variations in different preparations.
From a structural perspective, Amoxicillin Tetramer Formate preserves the core functional groups responsible for antimicrobial activity, including:
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The beta-lactam ring system essential for antibacterial activity
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The thiazolidine ring fused to the beta-lactam structure
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The phenolic side chain characteristic of amoxicillin
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Multiple amide linkages connecting the tetrameric structure
The tetrameric arrangement potentially creates a more complex binding interface with bacterial targets compared to monomeric amoxicillin, which may influence both its spectrum of activity and resistance profile.
Physicochemical Properties and Stability
Amoxicillin Tetramer Formate possesses distinct physicochemical properties that differentiate it from monomeric amoxicillin. While comprehensive stability data specifically for the tetramer is limited in the available literature, related research on amoxicillin polymers provides valuable insights. The formation of higher molecular weight derivatives like tetramers generally occurs under specific conditions that promote intermolecular reactions rather than hydrolytic degradation.
The stability profile of Amoxicillin Tetramer Formate bears particular importance for research applications. Studies on related amoxicillin impurities indicate that polymerized forms often demonstrate different stability characteristics in solution compared to the parent compound . For instance, research has identified certain amoxicillin impurities that show limited stability in aqueous solutions, degrading within minutes after reconstitution . This behavior may parallel some aspects of tetramer stability, though specific data on the tetramer formate salt remains limited in the public domain.
Table 1: Comparative Properties of Amoxicillin and Amoxicillin Tetramer Formate
The tetrameric structure potentially confers different solubility properties compared to monomeric amoxicillin, which may influence research applications requiring specific solvent systems or concentration ranges.
Analytical Detection and Characterization
The identification and characterization of Amoxicillin Tetramer Formate require sophisticated analytical techniques due to its complex structure and high molecular weight. Research on related amoxicillin polymers provides insights into appropriate methodologies for tetramer analysis, with mass spectrometry and liquid chromatography representing key approaches.
A study on dimer impurities in amoxicillin employed micro-scale liquid chromatography with electrospray ionization tandem mass spectrometry (LC-MS/MS) for identification and characterization . Similar methodologies would likely apply to tetramer analysis, with appropriate adjustments for the higher molecular weight and complexity. The study employed a reversed-phase column with an isocratic mobile phase consisting of 1% formic acid-acetonitrile (50:50, v/v), and detection relied on monitoring fragment ions characteristic of the analytes .
For research applications involving Amoxicillin Tetramer Formate, analytical considerations include:
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High-resolution mass spectrometry for accurate molecular weight determination
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Fragmentation analysis for structural confirmation
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Chromatographic separation from related compounds
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Spectroscopic methods for structural elucidation
Table 2: Analytical Methods for Amoxicillin Polymer Characterization
These analytical approaches enable rigorous characterization of Amoxicillin Tetramer Formate for research applications, ensuring appropriate identity, purity, and structural confirmation.
Biological Activity and Mechanism of Action
The biological activity of Amoxicillin Tetramer Formate likely derives from the core beta-lactam structure present in each constituent amoxicillin unit. The parent compound, amoxicillin, functions through inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) essential for peptidoglycan cross-linking . This mechanism results in compromised cell wall integrity and ultimately bacterial cell death.
For the tetramer, several hypotheses regarding biological activity can be proposed based on its structure:
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Enhanced binding affinity to penicillin-binding proteins due to multivalent interactions
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Potential improved resistance to beta-lactamase enzymes through steric hindrance
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Altered pharmacokinetic properties compared to monomeric amoxicillin
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Potentially different penetration characteristics through bacterial outer membranes
While monomeric amoxicillin demonstrates activity against a broad spectrum of gram-positive and some gram-negative bacteria , the specific spectrum of activity for the tetramer remains undefined in the available literature. Research indicates that compounds similar to Amoxicillin Tetramer Formate may exhibit improved resistance to beta-lactamase enzymes produced by certain bacteria, potentially increasing their effectiveness against resistant strains.
It's important to note that Amoxicillin Tetramer Formate is primarily described as a research compound rather than a clinically approved therapeutic agent . This designation reflects its current application in laboratory settings rather than in clinical practice.
Comparative Analysis with Related Compounds
Understanding Amoxicillin Tetramer Formate in the context of related beta-lactam compounds provides valuable perspective on its structural and potential functional significance. The formation of polymeric derivatives represents an important aspect of amoxicillin chemistry, with dimers and potentially other oligomers occurring as impurities or specialized derivatives.
Research has identified dimer impurities in amoxicillin preparations, highlighting the potential for polymerization reactions under various conditions . These dimeric structures differ fundamentally from the tetramer in molecular size and potentially in three-dimensional arrangement, which may influence their interaction with biological targets.
Table 3: Comparison of Amoxicillin Derivatives and Related Compounds
The investigation of amoxicillin impurities has revealed complex degradation pathways, including the formation of amoxicilloic acid methyl ester as an intermediate degradation product . Such findings highlight the chemical reactivity of the amoxicillin structure and provide context for understanding the formation and potential stability of tetrameric derivatives.
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